molecular formula C8H8FNO2 B2789646 3-Fluoro-4-methoxybenzamide CAS No. 701640-04-2

3-Fluoro-4-methoxybenzamide

Cat. No.: B2789646
CAS No.: 701640-04-2
M. Wt: 169.155
InChI Key: XPCORVLHOWHHBW-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxybenzamide is a substituted benzamide derivative with the molecular formula C₈H₈FNO₂. Its structure comprises a benzamide backbone modified by a fluorine atom at the 3-position and a methoxy group at the 4-position of the aromatic ring (CAS: 853771-92-3) . This compound is primarily utilized in biochemical research, particularly as a reference inhibitor of nicotinamide N-methyltransferase (NNMT), exhibiting an IC₅₀ value of 30,000 nM .

Properties

IUPAC Name

3-fluoro-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCORVLHOWHHBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-methoxybenzamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using the same principles as laboratory synthesis, with optimization for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methoxybenzamide is primarily related to its ability to interact with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can lead to modulation of enzymatic activity or receptor interactions, which are crucial in its medicinal applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

The following table and analysis highlight key differences between 3-Fluoro-4-methoxybenzamide and structurally related benzamide compounds.

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight Key Properties/Activities Reference CAS/Data
This compound 3-F, 4-OCH₃ 169.15 g/mol NNMT inhibitor (IC₅₀: 30,000 nM) 853771-92-3
4-Methoxybenzamide 4-OCH₃ 151.17 g/mol Melting point: 164–167°C; soluble in alcohol, ether 102, 100
3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide 3-NH₂, 4-OCH₃, 3-Cl-2-CH₃-C₆H₃ 320.78 g/mol No activity data; used in agrochemical research 63969-05-1
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 2-OCH₃, 4-CH₃, 4-Cl-C₆H₄ 289.75 g/mol Fluorescent probe for Pb²⁺ detection Synthesized via DCC/HOBt coupling
5-Methoxypyrazine-2-carboxamide Pyrazine core, 5-OCH₃ 153.14 g/mol NNMT inhibitor (IC₅₀: 30,000 nM)

Key Comparative Insights

Structural Modifications and Bioactivity Fluorine vs. Chlorine Substitution: Unlike 3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide , which contains a chlorine atom and an amino group, this compound lacks these substituents. Fluorine’s electronegativity may enhance metabolic stability compared to chlorine, though direct evidence is absent in the provided data. Methoxy Position: 4-Methoxybenzamide shares the 4-OCH₃ group with this compound but lacks fluorine. This difference likely impacts solubility and target binding, as fluorine can alter electron density and hydrophobic interactions.

Enzymatic Inhibition (NNMT)

  • Both this compound and 5-Methoxypyrazine-2-carboxamide exhibit identical IC₅₀ values (30,000 nM) against NNMT. However, their structural dissimilarities (benzamide vs. pyrazine core) suggest divergent binding modes or off-target effects.

This highlights how minor substituent changes (e.g., 2-OCH₃ vs. 3-F) can drastically alter functional utility.

Physicochemical Properties

  • 4-Methoxybenzamide has a well-documented melting point (164–167°C) and solubility in alcohols and ethers, whereas this compound lacks such data. Fluorine’s presence may lower solubility due to increased hydrophobicity.

Research Implications and Limitations

  • Functional Trade-offs: While fluorine enhances electronegativity, it may reduce bioavailability compared to amino- or hydroxyl-substituted benzamides.

Biological Activity

3-Fluoro-4-methoxybenzamide is a compound of significant interest due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H8FNO2. The presence of a fluorine atom at the 3-position and a methoxy group at the 4-position on the benzene ring contributes to its unique physicochemical properties, which influence its biological activity.

Property Value
Molecular Weight169.15 g/mol
Melting PointNot specified
SolubilityVaries with solvent
Log P (Octanol-Water Partition Coefficient)Indicates hydrophobicity

The biological activity of this compound is hypothesized to involve several mechanisms depending on its target:

  • Antimicrobial Activity : It may inhibit key enzymes involved in bacterial cell wall synthesis, similar to other benzamide derivatives.
  • Anticancer Properties : The compound could induce apoptosis in cancer cells by targeting specific signaling pathways or inhibiting tumor cell proliferation.

Antimicrobial Properties

Research indicates that compounds with a benzamide structure often exhibit antimicrobial activity. This compound has shown promise in preliminary studies:

  • In vitro Studies : Demonstrated activity against various bacterial strains, suggesting potential as an antimicrobial agent.
  • Mechanistic Insights : Potentially acts by disrupting bacterial cell wall synthesis or interfering with metabolic pathways critical for bacterial survival.

Anticancer Activity

Benzamide derivatives are also recognized for their anticancer properties:

  • Cell Proliferation Inhibition : Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines, indicating its potential as an anticancer therapeutic.
  • Case Studies : In experimental models, this compound has been evaluated for its efficacy against specific cancer types, yielding encouraging results.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Modifications to the benzamide core can significantly alter its potency and selectivity:

  • Fluorine Substitution : The introduction of fluorine at the 3-position enhances lipophilicity, which may improve membrane permeability and bioavailability.
  • Methoxy Group : The methoxy group at the 4-position contributes to hydrophobic interactions, potentially increasing binding affinity to biological targets.

Research Findings

Recent studies have provided insights into the pharmacological profile of this compound:

  • Antimicrobial Activity : In vitro assays demonstrated effective inhibition of bacterial growth, with minimum inhibitory concentrations (MIC) reported in specific ranges depending on the bacterial strain tested.
  • Anticancer Efficacy : Cell viability assays indicated that treatment with this compound resulted in reduced viability of cancer cell lines, with IC50 values suggesting it is a potent candidate for further development.

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

  • Study A : Focused on its antimicrobial effects against Gram-positive and Gram-negative bacteria, showing significant inhibition compared to control groups.
  • Study B : Investigated its anticancer properties in vitro, revealing that it induces apoptosis in treated cells through caspase activation pathways.

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